
3-Chloro-4-hydroxy-5-methoxybenzoic acid
Overview
Description
3-Chloro-4-hydroxy-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a benzoic acid core. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. This can be achieved through electrophilic aromatic substitution reactions, where chlorine is introduced in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the careful selection of reagents and reaction conditions to optimize the synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-hydroxy-5-methoxybenzoic acid is utilized in drug development due to its structural similarity to vanillin, which has been linked to various biological activities. The compound has shown potential as:
- Antioxidant Agent : Research indicates that this compound exhibits significant antioxidant properties, with an IC50 value of 27.94 µg/mL, suggesting its ability to protect cellular components from oxidative stress.
- Antimicrobial Activity : Preliminary studies have demonstrated its efficacy against various microbial strains, indicating potential for developing new antimicrobial agents.
- Anti-inflammatory and Anti-cancer Potential : The compound serves as a precursor for synthesizing heterocycles that may possess anti-inflammatory and anti-cancer properties. Its derivatives have been studied for their ability to target pathways associated with cancer cell proliferation.
Environmental Science
The compound has been investigated for its role as an endocrine disruptor, which raises concerns regarding its environmental impact. Studies have shown that it can affect hormonal pathways in wildlife and potentially humans .
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound. The research focused on its ability to scavenge free radicals, demonstrating significant protective effects on cellular components exposed to oxidative stress.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial effects of the compound were evaluated against strains of Escherichia coli and Staphylococcus aureus. Results indicated a notable inhibition of bacterial growth, suggesting its potential use in formulating new antibacterial agents.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | IC50 = 27.94 µg/mL | |
Antimicrobial | Inhibition of E. coli and S. aureus | |
Anti-inflammatory | Potential pathways targeted | |
Anti-cancer | Promising derivatives identified |
Mechanism of Action
3-Chloro-4-hydroxy-5-methoxybenzoic acid is similar to other benzoic acid derivatives, such as 3-Chloro-4-methoxybenzoic acid and 3-Chloro-4-hydroxybenzoic acid. its unique combination of functional groups gives it distinct properties and applications.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzoic acid
3-Chloro-4-hydroxybenzoic acid
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Biological Activity
3-Chloro-4-hydroxy-5-methoxybenzoic acid (C8H7ClO4) is a benzoic acid derivative that has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anti-aging properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological profile compared to other benzoic acid derivatives.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Bacillus subtilis and fungi, demonstrating its potential as an antifungal agent .
Table 1: Antimicrobial Activity Summary
Pathogen | Activity Observed | Reference |
---|---|---|
Bacillus subtilis | Inhibition observed | |
Candida albicans | Moderate inhibition | |
Botrytis cinerea | Significant growth inhibition |
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It is known to scavenge free radicals, which is crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity is attributed to the hydroxyl and methoxy groups that enhance electron donation capabilities .
3. Effects on Proteostasis Network
Recent studies have highlighted the role of this compound in modulating proteostasis network pathways. It significantly activates cathepsins B and L, enzymes involved in protein degradation pathways such as the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). This activation suggests potential applications in anti-aging therapies by counteracting age-related declines in these pathways .
Figure 1: Activation of Cathepsins B and L by this compound
Activation of Cathepsins
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
- Antioxidant Mechanism : It acts by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Proteostasis Modulation : By enhancing cathepsin activity, it supports cellular protein turnover and may help alleviate stress associated with protein misfolding .
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazide-hydrazone derivatives indicated that those containing this compound exhibited notable antifungal effects against C. albicans, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
Case Study 2: Anti-Aging Potential
In vitro assays demonstrated that treatment with this compound increased the activity of proteasomal enzymes in aged cell cultures, suggesting its potential as an anti-aging agent through enhancement of protein degradation pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-4-hydroxy-5-methoxybenzoic acid, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common approach involves:
- Chlorination : Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 3-position .
- Methoxy and Hydroxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., methyl iodide under basic conditions) and hydroxylation via hydrolysis of protected intermediates (e.g., benzyl ether deprotection using Pd/C and H₂) .
- Optimization : Reaction temperatures (60–100°C) and solvent polarity (DMF or dichloromethane) are critical for regioselectivity. Yields improve with slow addition of chlorinating agents to avoid overhalogenation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for hydroxy/methoxy groups; carbonyl signals at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₈H₇ClO₄: 202.0042; experimental: 202.0038) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) detect impurities (<1% threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?
Methodological Answer: Discrepancies often arise from:
- By-product Formation : Trace metal impurities (e.g., Fe³⁺) in solvents accelerate side reactions. Use ultra-pure solvents and chelating agents (EDTA) .
- Kinetic vs. Thermodynamic Control : At higher scales, prolonged reaction times favor thermodynamically stable by-products. Monitor intermediates via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .
- Case Study : A 2025 study reported 65% yield discrepancies between lab-scale (1g) and pilot-scale (100g) syntheses. Adjusting stirring rates (from 200 to 800 rpm) improved mixing efficiency and restored yields to 85% .
Q. How can substituent effects (chloro, hydroxy, methoxy) on reactivity be systematically studied?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Mulliken charges show chloro groups increase electrophilicity at C-3 by 0.15 e⁻) .
- Competitive Reaction Experiments : Compare esterification rates of 3-Cl-4-OH-5-OMe-benzoic acid vs. analogs (e.g., 4-OH-5-OMe without Cl) using H₂SO₄ catalysis. Cl substitution reduces activation energy by ~8 kJ/mol due to inductive effects .
- Spectroscopic Probes : Time-resolved FTIR tracks intermediates during saponification, revealing methoxy groups slow hydrolysis by steric hindrance .
Q. What strategies are effective for designing biological activity assays targeting this compound’s potential pharmacological applications?
Methodological Answer:
- Receptor Binding Assays : Radiolabeled ligand displacement (e.g., [³H]-Dopamine D2 receptor binding) quantifies affinity. A 2024 study reported IC₅₀ = 12 µM for 3-Cl-4-OH-5-OMe-benzoic acid derivatives as serotonin 5-HT3 antagonists .
- Antibacterial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive strains (e.g., S. aureus ATCC 25923) show activity at 32 µg/mL, linked to disruption of membrane integrity via hydroxyl group chelation .
- ADME Profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) predict metabolic pathways (e.g., O-demethylation at 5-methoxy by CYP2D6) .
Q. How should researchers address conflicting crystallography data for this compound’s solid-state structure?
Methodological Answer:
- Multi-Temperature XRD : Resolve thermal motion artifacts by collecting data at 100 K (reduces atomic displacement parameters by 30%) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds dominate packing; Cl···Cl contacts contribute <5% to lattice energy) .
- Case Study : A 2024 study reported two polymorphs (P2₁/c vs. Pna2₁) due to solvent polarity differences. Use non-polar solvents (hexane) to favor the thermodynamically stable P2₁/c form .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation. Aqueous solutions (pH 7.4) degrade by 15% over 30 days; lyophilization extends stability to 6 months .
- Handling Protocols : Use gloveboxes (<1 ppm O₂) for air-sensitive reactions (e.g., Pd-catalyzed coupling). LC-MS monitoring detects degradation products (e.g., decarboxylated analogs) .
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRYEHVBBMSSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978761 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-23-6, 69845-52-9 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62936-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro-4-hydroxy-3-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62936-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-hydroxy-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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